N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 923194-71-2
Cat. No.: VC11948344
Molecular Formula: C25H20N4O6
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923194-71-2 |
|---|---|
| Molecular Formula | C25H20N4O6 |
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H20N4O6/c1-15(30)17-5-7-18(8-6-17)27-22(31)13-28-19-3-2-10-26-23(19)24(32)29(25(28)33)12-16-4-9-20-21(11-16)35-14-34-20/h2-11H,12-14H2,1H3,(H,27,31) |
| Standard InChI Key | LYFADODDEWBHGX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions. General steps may include:
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Formation of the Pyrido[3,2-d]pyrimidine Core:
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Starting from a precursor such as a pyrimidine derivative and reacting it with suitable reagents to form the fused heterocyclic system.
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Functionalization:
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Introduction of the benzodioxole moiety through alkylation or condensation reactions.
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Addition of the acetylphenyl group via amide bond formation using an acetyl-substituted aniline derivative.
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Final Acetamide Formation:
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Acetylation or amidation reactions to attach the acetamide group at the desired position.
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These steps require precise control over reaction conditions (temperature, solvent, catalysts) to ensure high yield and purity.
Biological Activity
Compounds with similar structural features have been studied for various pharmacological properties:
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Anti-inflammatory Potential: The presence of amide groups and aromatic systems can interact with enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Activity: Pyrido[3,2-d]pyrimidine derivatives are known inhibitors of kinases involved in cancer cell proliferation.
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Antimicrobial Effects: The benzodioxole moiety is often associated with antimicrobial activity due to its ability to disrupt microbial enzymes.
Molecular docking studies could provide insights into its binding affinity with specific biological targets.
Applications
The compound's unique structure makes it a candidate for:
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Drug Development:
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As a lead molecule for designing inhibitors targeting enzymes or receptors in inflammatory or cancer pathways.
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Chemical Probes:
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For studying biological systems where pyrido[3,2-d]pyrimidine derivatives play a role.
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Material Science:
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Potential use in organic electronics due to its aromatic framework.
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Research Findings
While specific experimental data on this compound is limited, the following trends can be inferred from related compounds:
| Study Aspect | Findings |
|---|---|
| Docking Studies | High binding affinity with enzyme active sites (e.g., kinases). |
| Spectroscopic Analysis | Confirmed structure using NMR (¹H and ¹³C), IR spectroscopy, and LC-MS. |
| Synthetic Yield | Moderate yields (~50–70%) depending on reaction conditions. |
Future Directions
Further research should focus on:
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Performing in vitro and in vivo studies to evaluate pharmacological efficacy.
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Exploring structural modifications for enhanced activity and reduced toxicity.
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Investigating synthetic scalability for industrial applications.
This detailed analysis highlights the potential of N-(4-acetylphenyl)-2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide in various scientific domains. Further experimental validation is essential to unlock its full potential.
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